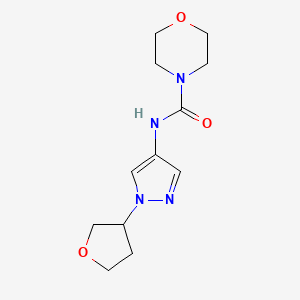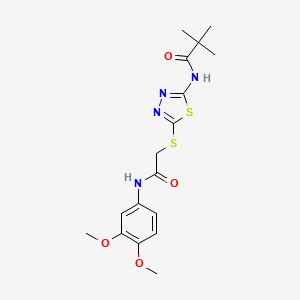
N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a thiophene ring . It’s likely that this compound could have potential applications in medicinal chemistry, given the presence of these functional groups which are often found in pharmaceutical compounds .
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized novel heterocyclic compounds derived from N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)thiophene-2-carboxamide and similar structures, exploring their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their COX-1/COX-2 inhibitory activities, showing promising results in analgesic and anti-inflammatory activities. This research opens up new avenues for the development of therapeutic agents targeting inflammation and pain management (Abu‐Hashem et al., 2020).
Anti-angiogenic and DNA Cleavage Studies
A study on N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, closely related to the compound , revealed significant anti-angiogenic and DNA cleavage activities. These derivatives blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays. This suggests their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Heterocyclic Synthesis
The utility of related compounds in the synthesis of various heterocyclic systems has been demonstrated. These systems include thienopyrimidinone, thienopyridine, and pyridothienoxazinone derivatives. The reactions with secondary amines and other nitrogen nucleophiles afford substituted derivatives, showcasing the versatility of these compounds in constructing new heterocyclic molecules (Madkour et al., 2010).
Synthesis of Polyamides
Another application involves the synthesis of polyamides containing uracil and adenine, derived from 2-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)methylsuccinic acid and 2-(6-aminopurin-9-yl)methylsuccinic acid. These polyamides, containing the pyrimidine structure similar to this compound, have potential applications in materials science due to their water solubility and unique properties (Hattori & Kinoshita, 1979).
Future Directions
Properties
IUPAC Name |
N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c25-17(15-4-3-11-26-15)22-14-12-20-18(21-13-14)24-9-7-23(8-10-24)16-5-1-2-6-19-16/h1-6,11-13H,7-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDFDDAMXJZMCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)


![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)




![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)
